![molecular formula C8H12Cl2N2O B2486512 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride CAS No. 2007917-04-4](/img/structure/B2486512.png)
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
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Overview
Description
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.09968 . It is a derivative of oxetane, a heterocyclic compound containing a four-membered ring with three carbon atoms and one oxygen atom .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is 1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources .Scientific Research Applications
- Researchers have explored this compound’s potential as an inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). PI5P4K is involved in cellular signaling pathways and has implications in cancer and other diseases. Inhibition of PI5P4K may modulate cellular processes related to cell growth and survival .
- 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride has been investigated as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ) and phosphoinositide 3-kinase γ (PI3Kγ). These isoforms of PI3K are associated with immune responses, inflammation, and cancer. Inhibition of PI3Kδ and PI3Kγ may have therapeutic implications .
PI5P4K Inhibitors
PI3Kδ and PI3Kγ Inhibitors
Mechanism of Action
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride . .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-pyridin-3-yloxetan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZZXQOIPLMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride |
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